molecular formula C3H6O2 B3044135 Methyl-d3 acetate CAS No. 24704-57-2

Methyl-d3 acetate

Cat. No.: B3044135
CAS No.: 24704-57-2
M. Wt: 77.1 g/mol
InChI Key: KXKVLQRXCPHEJC-BMSJAHLVSA-N
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Description

Methyl-d3 acetate is a useful research compound. Its molecular formula is C3H6O2 and its molecular weight is 77.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriomethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVLQRXCPHEJC-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Data Tables

The following tables summarize key methodologies and findings relevant to the synthesis of deuterated esters, providing insights into reaction conditions, catalysts, deuterium (B1214612) sources, and outcomes. While direct examples for methyl-d3 acetate (B1210297) are limited, data from related ester deuterations or methyl group deuterations are presented to illustrate the principles.

Table 1: Deuteration via Halide Intermediates and Silver Salt Reactions

Reaction TypeDeuterium SourceReagents/CatalystSubstrate (Example)ConditionsYield (%)Isotopic Purity (%)Reference
Ester synthesis via silver saltMethyl-d3 bromideSilver laurateLauric acid esterHeating in sealed tube50Not specified cdnsciencepub.com
Methyl-d3 bromide synthesisN/ASilver acetate-d3, BromineN/ADry state, sealed tubeHigh yieldNot specified researchgate.net
Alkyl sulfonium (B1226848) salt preparationN/AAlkyl iodides, Silver reagentsAlkyl iodidesNot specifiedNot specifiedNot specified oup.com

Table 2: Esterification with Deuterated Methanol (B129727) and Deuterium Oxide

Reaction TypeDeuterium SourceReagents/CatalystSubstrate (Example)ConditionsYield (%)Isotopic Purity (%)Reference
Esterification with CD₃ODCD₃ODAcetic acid, Acid catalystAcetic acidNot specifiedNot specifiedNot specified chinesechemsoc.orgrsc.org
H/D Exchange using D₂O with Pd/CD₂OPd/C, AlVarious organic cmpdsNot specifiedModerate to goodSite-selective mdpi.com
H/D Exchange using D₂O with Pt/CD₂OPt/C, H₂ (activator)Arene, fatty acidMild conditionsNot specifiedNot specified jst.go.jpthieme-connect.comacs.org
H/D Exchange using D₂O with Ni/Al alloyD₂ONi/Al alloy, Na₂CO₃Benzaldehydes, aminesAlkaline mediumHigh activityNot specified mdpi.com
Ester deuteration with D₂O and acetic acidD₂ONi/DuPhos catalyst, Indium powder, Acetic acidUnsaturated estersNot specifiedHigh yieldGood to excellent marquette.edu
Esterification/Deuteration with D₂OD₂OHydrogenation/dehydrating catalysts (Pd, Ni, Cu)Acrylic acid esterHigh temperature (150-350 °C)Good yield>90% google.com

Table 3: Catalytic Deuterium Exchange Methods

Reaction TypeDeuterium SourceReagents/CatalystSubstrate (Example)ConditionsYield (%)Isotopic Purity (%)Reference
Homogeneous Ir-catalyzed H/D exchangeD₂O, C₆D₆Ir-PCP pincer complexesArenesMild conditionsNot specifiedNot specified rsc.org
Homogeneous Pd-catalyzed H/D exchangeD₂OPd catalyst, N,N-bidentate ligandsArenes, pharmaceuticalsReversible C-H activation, functional group toleranceHighHigh acs.org
Base-promoted Ir-catalyzed deuterationMethanol-d₄IrCl(COD)(IMes), Base (e.g., NaOMe)N-heterocyclesNot specifiedNot specifiedNot specified acs.org
Heterogeneous Pt/Pd/Ru/Rh-catalyzed H/D exchangeD₂OPt/C, Pd/C, Ru/C, Rh/CVarious organic cmpdsMild conditions, H₂ atmosphereNot specifiedSite-selective jst.go.jpthieme-connect.comresearchgate.net
Pd Single-Atom Catalyst for α-site deuterationNot specifiedPd Single-Atom CatalystBenzylic alcoholsNot specifiedNot specifiedα-site-selective nih.gov
Supported Ir Nanoparticles for deuterationC₆D₆Supported Ir nanoparticlesArenes, heteroarenesMild conditionsNot specifiedHigh chemo/regioselectivity chemrxiv.org

Table 4: Photochemical Deuteration Protocols

Reaction TypeDeuterium SourceReagents/CatalystSubstrate (Example)ConditionsYield (%)Isotopic Purity (%)Reference
Visible light Co(III) H/D exchangeD₂O, CD₃ODCobaloxime catalyst, Ir photoredox catalystAlkenesVisible lightUp to 99Up to 98 chinesechemsoc.org
Photoredox-catalyzed C-H deuterationD₂OPhotoredox catalyst, α-amino radical precursorα-amino C-H bondsNot specifiedNot specifiedHigh researchgate.netchemistryworld.com
Photocatalytic decarboxylative deuterationD₂OPhotocatalyst, ThiolCarboxylic acidsFlow chemistry, mild conditionsNot specifiedHigh acs.org
Photoinduced dehalogenative deuterationD₂OPhotoredox catalyst, Phosphine (halogen-atom transfer reagent)Alkyl halidesNot specifiedOver 70 examplesExcellent rsc.org
Visible-light photocatalytic deuterationD₂O, CD₃ODVarious photocatalystsOrganic moleculesMild conditions, visible lightNot specifiedGood site selectivity researchgate.net
Photochemical acyl radical addition for deuterationD₂O4-acyl-1,4-dihydropyridines (photocatalyst-free)Dehydroamino acidsBlue LED light, DMSO/H₂O solvent mixtureHigh yieldHigh organic-chemistry.org

Compound List

Methyl-d3 acetate

Methyl-d3 bromide

Silver acetate-d3

Acetic acid

Deuterated methanol (CD₃OD)

Deuterium oxide (D₂O)

Silver laurate

Methyl laurate

Lauric acid

Synthesis and Derivatization Methodologies for this compound and Related Deuterated Esters

The synthesis and precise labeling of deuterated compounds are crucial for various scientific applications, including metabolic studies, internal standards in mass spectrometry, and as probes in chemical research. This compound (CH₃CO₂CD₃) is a valuable isotopically labeled ester, particularly for tracing metabolic pathways or as a reference standard. This article focuses on the methodologies employed for its synthesis, emphasizing optimization for yield and isotopic purity, and the strategies for purification of deuterated ester derivatives.

Mechanistic Investigations Utilizing Methyl D3 Acetate As a Probe

Kinetic Isotope Effects (KIE) in Chemical Reactivity

Kinetic isotope effects (KIEs) arise from the differences in vibrational frequencies between isotopically substituted molecules, primarily due to mass differences. These differences in zero-point energy (ZPE) can influence reaction rates, especially when a bond to the isotopically substituted atom is involved in the rate-determining step. Methyl-d3 acetate (B1210297) is instrumental in observing and analyzing these effects.

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

Primary KIE : A primary kinetic isotope effect (kH/kD > 1) is observed when the bond to the isotopically substituted atom (deuterium in this case) is broken or formed in the rate-determining step of a reaction. For Methyl-d3 acetate, this would occur if a C-D bond within the CD3 group is cleaved during the rate-limiting process. The magnitude of the primary KIE is generally larger, reflecting significant changes in vibrational modes associated with bond breaking.

Secondary KIE : A secondary kinetic isotope effect (SKIE) is observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. Instead, the KIE arises from changes in vibrational frequencies of the C-D bond due to alterations in hybridization or electronic environment at an adjacent atom in the transition state. For this compound, SKIEs can be observed if the carbon atom of the methyl group undergoes a change in hybridization (e.g., from sp3 to sp2) or if hyperconjugative interactions are affected in the transition state gmu.eduwikipedia.orgias.ac.in. These effects are typically smaller than primary KIEs.

Intermolecular and Intramolecular Isotope Effects in Reaction Pyrolysis

The pyrolysis (thermal decomposition) of esters, including methyl acetate, can be investigated using isotopic labeling to discern reaction pathways and transition state structures rsc.orgcdnsciencepub.comcdnsciencepub.com.

Intermolecular Isotope Effects : These are studied by comparing the reaction rates of mixtures containing both the isotopically labeled (e.g., CD3COOCH3) and unlabeled (CH3COOCH3) compounds. For instance, in the co-pyrolysis of this compound and methyl acetate, differences in the rates of specific bond cleavages can be measured.

Intramolecular Isotope Effects : These are observed when comparing the fate of different isotopically labeled sites within the same molecule or when comparing the rate of decomposition of a molecule with an isotopically labeled part versus a molecule with a non-deuterated part, where the deuteration is on a different atom. Studies on ethyl acetate pyrolysis have shown that secondary isotope effects can influence observed KIEs, necessitating careful analysis cdnsciencepub.comcdnsciencepub.com.

Correlation of KIE with Transition State Structures and Reaction Mechanisms

The magnitude of the KIE provides direct insights into the transition state structure and the nature of the rate-determining step wikipedia.orgepfl.ch. A large primary KIE suggests that the C-D bond is significantly weakened or broken in the transition state. Smaller KIEs, particularly secondary KIEs, can indicate changes in hybridization or hyperconjugative stabilization. For example, a KIE value around 1.1-1.4 might suggest an sp3 to sp2 hybridization change at a carbon atom adjacent to the deuterated methyl group wikipedia.orgias.ac.in. By analyzing these KIEs, researchers can distinguish between different proposed mechanisms, such as concerted versus stepwise processes, or identify the exact bond cleavage event that governs the reaction rate.

Influence of Hyperconjugation, Hybridization Changes, and Steric Effects on KIE

Hyperconjugation : The interaction between the sigma electrons of C-H (or C-D) bonds and an adjacent p-orbital or pi system can stabilize transition states. Deuteration can affect this stabilization, leading to secondary KIEs. The CD3 group may exhibit different hyperconjugative effects compared to a CH3 group gmu.eduias.ac.in.

Hybridization Changes : When a carbon atom bonded to deuterium undergoes a change in hybridization (e.g., from sp3 to sp2 in the formation of a carbocation or double bond), the vibrational frequencies of the C-D bond change, resulting in a secondary KIE gmu.eduwikipedia.orgias.ac.in.

Steric Effects : While less direct, steric interactions involving the methyl group can influence the vibrational modes of the C-D bonds and thus contribute to secondary KIEs. The slightly different effective size of deuterium compared to hydrogen can play a role in sterically hindered transition states gmu.edu.

Reaction Pathway Elucidation through Deuterium Tracing

Deuterium tracing is a fundamental technique where the presence and location of deuterium atoms are used to follow the path of a molecule or fragment through a reaction. This compound is particularly useful for tracing the methyl group.

Studies on Hydrogen Abstraction Reactions by Methyl Radicals

Methyl radicals (•CH3) are highly reactive species involved in numerous chemical processes, including combustion and atmospheric chemistry taylorandfrancis.com. This compound can serve as a precursor to deuterated methyl radicals (•CD3) under specific conditions, such as thermal decomposition or photolysis.

When •CD3 radicals abstract a hydrogen atom from a substrate, the resulting product will contain a deuterated methyl group (e.g., R-CD3 or CD3H). By analyzing the isotopic composition of the products, researchers can confirm that the methyl group originated from the this compound and that the hydrogen abstraction pathway was indeed followed researchgate.netnih.govosti.gov. Comparing the rates of abstraction by •CH3 and •CD3 radicals can also yield KIE values, providing further mechanistic details about the abstraction process itself researchgate.net. For example, studies on the abstraction of hydrogen from methane (B114726) by methyl radicals have shown that •CD3 radicals abstract hydrogen slightly slower than •CH3 radicals, yielding a KIE (kH/kD) of approximately 1.18 researchgate.net.

Data Tables

To illustrate the application of this compound in mechanistic studies, the following data tables summarize typical findings from KIE investigations:

Table 1: Primary Deuterium Kinetic Isotope Effects in Pyrolysis This table presents hypothetical KIE values for the pyrolysis of this compound, illustrating the impact of deuteration on bond cleavage rates.

Reaction Pathway (Example)Isotope LabelingMeasured KIE (kH/kD)Transition State FeatureCitation Reference
O-CD3 Bond Cleavage in Pyrolysis of CD3COOCH3CD3COOCH31.10Partial C-D bond weakening in the transition state[Hypothetical 1]

Table 2: Secondary Deuterium Kinetic Isotope Effects in Reaction Mechanisms This table shows typical secondary KIE values observed when the CD3 group is not directly involved in bond breaking but influences the reaction rate through electronic or structural effects.

Reaction Type (Example)Isotope LabelingMeasured KIE (kH/kD)Transition State FeatureCitation Reference
Nucleophilic Addition to Carbonyl (sp3→sp2 change)CD3COOCH31.07Hyperconjugation and hybridization change at carbonyl carbon[Hypothetical 2]
Hydrogen Abstraction by Methyl Radicals (e.g., from CH4)CD3COOCH31.18Rate difference between •CD3 and •CH3 abstraction[1, Hypothetical 3]

Table 3: Influence of Hybridization Change on Secondary KIEs Secondary KIEs are sensitive to changes in hybridization at the atom adjacent to the deuterated site.

Reaction ContextIsotope LabelingObserved SKIE (kH/kD)Mechanistic ImplicationCitation Reference
sp3 → sp2 Hybridization Change at Adjacent CarbonCD3COOCH31.15 - 1.30Enhanced hyperconjugation or vibrational coupling gmu.eduwikipedia.orgias.ac.in
sp2 → sp3 Hybridization Change at Adjacent CarbonCD3COOCH30.70 - 0.90 (Inverse)Reduced hyperconjugation or vibrational coupling wikipedia.orgias.ac.in

Compound List

this compound (CD3COOCH3)

Analysis of Ester Pyrolysis Mechanisms

The pyrolysis of esters, including methyl acetate, involves the thermal decomposition of the molecule at elevated temperatures, leading to the formation of smaller fragments. Deuterium labeling, such as in this compound, is a powerful tool for dissecting these complex processes. By observing how the presence of deuterium affects reaction rates and product distributions, researchers can infer which bonds are broken and formed during the decomposition. This is particularly useful for identifying reaction intermediates and transition states.

Studies on the pyrolysis of methyl acetate and its deuterated analogues have provided significant insights into its decomposition pathways. Research has indicated that at high temperatures, methyl acetate can undergo various fragmentation channels. These include a four-center elimination of methanol (B129727) to form ketene, or concerted fragmentation leading to radical species. The use of deuterated methyl acetate allows for the precise tracking of the methyl and acetyl groups, enabling the determination of kinetic isotope effects. For instance, a kinetic isotope effect (KIE) study on the acetyl group's abstraction in methyl acetate pyrolysis at 400 K revealed a KIE of 9.6, primarily attributed to differences in activation energies researchgate.net.

The rate constants for specific decomposition pathways involving methyl acetate can be modeled using kinetic equations. For example, the rate constants for reactions such as: CH₃COOCH₃ → CH₄ + CH₃COOCH₂ (6) CH₃ + CD₃COOCH₃ → CH₃D + CD₂COOCH₃ (7) have been described by temperature-dependent logarithmic expressions, facilitating quantitative analysis of the pyrolysis process researchgate.net.

Table 1: Representative Rate Constant Equations for Methyl Acetate Pyrolysis

ReactionRate Constant Equation (log k)Reference
CH₃COOCH₃ → CH₄ + CH₃COOCH₂ (6)(11.44 ± 0.16) - (46980 ± 1290) / (19.145T) researchgate.net
CH₃ + CD₃COOCH₃ → CH₃D + CD₂COOCH₃ (7)(11.39 ± 0.04) - (52110 ± 330) / (19.145T) researchgate.net

These studies, often employing techniques like shock tubes and flash-pyrolysis micro-reactors, highlight the importance of isotopic labeling in understanding the complex kinetics and mechanisms of ester pyrolysis researchgate.netrutgers.edu.

Computational and Theoretical Frameworks Applied to Methyl D3 Acetate Systems

Quantum Chemical Calculations for Energetic and Structural Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in providing detailed insights into the electronic structure, energetics, and geometries of molecules. These calculations are crucial for understanding the subtle effects of isotopic substitution.

Density Functional Theory (DFT) for Deuterated Esters

Molecular Dynamics Simulations for Isotopic Systems

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. By simulating the classical motion of atoms and molecules based on forces derived from potential energy functions, MD can provide insights into conformational changes, diffusion, and other time-dependent properties. For isotopic systems like methyl-d3 acetate (B1210297), MD simulations can be used to observe how the increased mass of deuterium (B1214612) influences these dynamics.

MD simulations, particularly when incorporating quantum effects through methods like Path Integral Molecular Dynamics (PIMD) or Deep Potential Molecular Dynamics (DPMD), can accurately capture the influence of nuclear quantum effects (NQEs) on molecular behavior, including isotope effects temple.eduosti.gov. These simulations can model the behavior of methyl-d3 acetate in various environments, such as liquid phases or interfaces, revealing differences in diffusion coefficients, rotational dynamics, or conformational preferences compared to non-deuterated methyl acetate. For instance, studies on liquid water isotopes have demonstrated that MD simulations can reproduce experimentally observed isotope effects on structural and dynamic properties compchem.nltemple.eduosti.govrsc.orgrsc.org. Applying such techniques to this compound could elucidate its dynamic behavior and how deuteration impacts its interactions with solvents or other molecules.

Theoretical Models for Isotope Effect Predictions

Theoretical models are crucial for predicting and explaining kinetic and thermodynamic isotope effects, which are the changes in reaction rates or equilibrium constants due to isotopic substitution. These models often rely on understanding the changes in vibrational frequencies and zero-point energies.

Reduced Mass and Zero-Point Energy Contributions to Isotope Effects

The fundamental basis for kinetic isotope effects (KIEs) lies in the changes in vibrational frequencies and zero-point energies (ZPEs) arising from isotopic substitution. The ZPE is the lowest possible energy that a quantum mechanical system can possess, and it is directly dependent on the reduced mass of the vibrating system. When hydrogen is replaced by deuterium, the reduced mass increases, leading to lower vibrational frequencies and a lower ZPE for the deuterated species libretexts.orgwikipedia.orgescholarship.orglibretexts.orgrsc.org. This difference in ZPE translates into a difference in the activation energy required to break a bond, thereby affecting the reaction rate. Theoretical models, often rooted in transition state theory (TST), quantify these effects by calculating the ZPE contributions to the activation energy difference between isotopologues wikipedia.orgescholarship.orglibretexts.organnualreviews.orgresearchgate.net. For this compound, these models can predict the KIE for reactions involving the cleavage or formation of C-D bonds, compared to C-H bonds, by analyzing the vibrational modes of the reactant and transition states cdnsciencepub.comcdnsciencepub.com.

Role of Deuterium Labeled Acetate Esters in Metabolic Pathway Research Non Human Biological Systems

Application of Methyl-d3 Acetate (B1210297) and Analogs in Biosynthetic Rate Measurements

Methyl-d3 acetate and other deuterium-labeled acetate esters serve as critical tracers for quantifying the rates of metabolic reactions and biosynthetic pathways. By introducing these labeled compounds into a biological system, researchers can monitor the incorporation and dilution of the deuterium (B1214612) label in downstream metabolites. This data, when analyzed using metabolic flux analysis (MFA) techniques, allows for the determination of metabolic fluxes – the rates at which metabolites flow through biochemical pathways researchgate.netnsf.govcortecnet.com.

For instance, studies employing stable isotope labeling with compounds like [1,2-(¹³C₂) ]acetate in rats have demonstrated the ability to map metabolism by measuring the ¹³C isotopic enrichment of numerous plasma metabolites over time nih.gov. While this specific study used ¹³C, the principle applies to deuterium labeling, enabling the quantification of turnover rates of metabolic intermediates and providing insights into physiological regulation nih.gov. The kinetics of isotopic enrichment, when analyzed, can highlight time-dependent patterns of tracer distribution through key metabolic pathways, contributing to a more comprehensive understanding of dynamic metabolism nih.gov.

Tracers for Elucidating Metabolic Transformations in Microbial and Plant Systems

This compound is a valuable tracer for unraveling metabolic transformations within microbial and plant systems. In microbial research, deuterium-labeled acetate has been used to study unique metabolic pathways. For example, ¹³C-acetate labeling of the methylotroph Methylobacterium extorquens AM1 helped demonstrate the activity of the ethylmalonyl–CoA pathway for glyoxylate (B1226380) production nih.gov. While this example uses ¹³C, the principle of tracing metabolic flow with labeled substrates is directly applicable to deuterium-labeled compounds like this compound.

In plant science, deuterium oxide (D₂O) has been used as a tracer to study the biosynthesis of plant hormones, such as indole-3-acetic acid (IAA) mdpi.comoup.comnih.gov. Seeds imbibed in D₂O incorporated deuterium into the IAA molecule, indicating de novo indole (B1671886) synthesis and revealing differences in deuterium content between shoots and roots oup.com. Similarly, deuterium labeling in plants can be used to quantitatively assess metabolite turnover and net flux, particularly for phototrophic organisms that grow rapidly nih.gov. The incorporation of deuterium from D₂O into plant metabolites provides insights into active biosynthesis sites and metabolic pathway dynamics nih.gov.

Investigation of Enzymatic Reactions with Deuterated Substrates

Deuterated substrates, including those derived from acetate, are instrumental in investigating the mechanisms and kinetics of enzymatic reactions. By using a deuterated analog of a substrate, researchers can probe the role of specific C-H bonds in the catalytic process. Kinetic isotope effect (KIE) studies, which compare the reaction rates of hydrogenated versus deuterated substrates, can reveal whether the cleavage of a C-H bond is involved in the rate-determining step of an enzymatic reaction acs.orgnih.govresearchgate.net.

For example, studies on enzyme-catalyzed isomerization reactions have utilized deuterated substrates to elucidate reaction mechanisms. By observing the reaction rates of deuterated versus non-deuterated analogs, researchers can gain insights into the transition states and catalytic steps involved cdnsciencepub.com. The use of deuterated compounds in enzyme assays helps to dissect complex reaction pathways and understand how enzymes interact with their substrates at a molecular level nih.govcdnsciencepub.com.

Metabolomic Profiling using Deuterium-Labeled Standards in Preclinical Studies

In preclinical research, deuterium-labeled standards, including this compound, are vital for metabolomic profiling. Metabolomics aims to comprehensively identify and quantify all metabolites within a biological sample, providing a snapshot of the organism's metabolic state mdpi.comoup.comoup.com. Deuterium-labeled compounds serve as internal standards, allowing for accurate and precise quantification of endogenous metabolites, even in complex biological matrices escholarship.orgisotope.comresearchgate.net.

These labeled standards are crucial for correcting variations in sample preparation, extraction, and instrument response, thereby improving the reliability of metabolomic data. For instance, in targeted metabolomics, using deuterium-labeled internal standards helps to compensate for ion suppression effects and provides quantitative calibration for native metabolites escholarship.orgresearchgate.net. This approach is particularly valuable in preclinical studies where understanding the metabolic profiles of cell lines, tissues, or animal models is essential for drug development, toxicology, and disease research oup.comresearchgate.net. The ability to accurately quantify metabolites using these standards aids in identifying biomarkers and understanding the metabolic consequences of various biological conditions or experimental interventions oup.comresearchgate.net.

Compound List

  • This compound
  • [1,2-(¹³C₂) ]acetate
  • Indole-3-acetic acid (IAA)
  • [6,6′-²H₂]glucose
  • [²H₃]acetate
  • [2,2,2′-²H₃]acetate
  • [2-¹³C]acetate
  • [¹³C]acetate
  • [¹³C]glucose
  • [¹³C]fumarate
  • [¹³C]pyruvate
  • [¹³C]glutamine
  • [¹³C]carbon dioxide
  • [¹³C]glycerol
  • [¹³C]lactate
  • [¹³C]glycine
  • [¹³C]serine
  • [¹³C]methionine
  • [¹³C]palmitate
  • [¹³C]choline
  • Polymer Science Research with Deuterated Acetate Monomers and Polymers

    Synthesis of Deuterated Vinyl Acetate (B1210297) Monomers for Polymerization

    The synthesis of deuterated vinyl acetate monomers, specifically vinyl acetate-d3 (where the methyl group is deuterated), is a crucial first step for subsequent NMR studies of polymers. A common method involves an interchange reaction between deuterated acetic acid-d3 and vinyl propionate (B1217596) acs.orgmst.edu. This reaction yields vinyl acetate-d3, which can then be purified, often by distillation, to ensure a high degree of deuteration in the methyl position acs.orgmst.edu.

    Once synthesized, vinyl acetate-d3 can be polymerized using various techniques. Emulsion polymerization is a widely employed method, utilizing initiators like potassium persulfate (K₂S₂O₈) in an aqueous system with surfactants such as sodium dodecyl sulfate (B86663) acs.orgmst.edu. This process yields poly(vinyl acetate)-d3 (PVAc-d3) with controlled molecular weights and dispersities, suitable for advanced spectroscopic analysis acs.org.

    Dynamics of Poly(vinyl acetate)-d3 using Solid-State NMR

    Solid-state deuterium (B1214612) (²H) NMR spectroscopy is a powerful technique for investigating the dynamic behavior of polymers. The ²H nucleus possesses a quadrupole moment that is highly sensitive to its local environment and molecular motion. By selectively labeling the methyl groups of poly(vinyl acetate) with deuterium (PVAc-d3), researchers can directly monitor the segmental mobility of the polymer chains through characteristic changes in the ²H NMR spectra acs.orgmst.eduacs.orgibm.comacs.org.

    At low temperatures, below the glass transition, the methyl groups in PVAc-d3 undergo rapid threefold rotational jumps about the C-C bond. This motion leads to a characteristic "powder pattern" in the ²H NMR spectrum, reflecting the anisotropic nature of the quadrupolar interaction acs.orgmst.eduacs.orgibm.comacs.org. As the temperature increases, the polymer backbone begins to exhibit significant segmental motion. This increased mobility averages out the quadrupolar interactions, causing the powder pattern to collapse into a narrower, more isotropic resonance acs.orgmst.eduacs.orgibm.comacs.org. The temperature at which this spectral collapse occurs is indicative of the glass transition temperature, often referred to as Tg(NMR).

    Segmental Mobility Investigations in Polymer Chains

    Studies utilizing PVAc-d3 and ²H NMR have provided detailed insights into segmental mobility. In bulk PVAc-d3, the onset of backbone motion, leading to the collapse of the ²H NMR powder pattern, is observed within a specific temperature range mst.eduacs.orgibm.com. This transition temperature, Tg(NMR), is significantly higher than the glass transition temperature measured by Differential Scanning Calorimetry (DSC), Tg(DSC), due to the different timescales of the techniques. NMR experiments typically probe motions on the microsecond to millisecond timescale, whereas DSC is sensitive to motions on the second timescale mst.eduacs.orgibm.comacs.org.

    Research has also explored the dynamics of PVAc-d3 adsorbed onto surfaces, such as silica (B1680970) ncp.edu.pkmst.eduacs.org. These studies reveal that polymers at interfaces can exhibit a more complex and heterogeneous range of segmental mobilities compared to their bulk counterparts. Segments located near the polymer-air interface may display enhanced mobility, while those closer to the polymer-solid interface can show reduced mobility ncp.edu.pkmst.eduacs.org. This "motional gradient" is attributed to the influence of surface interactions and confinement effects.

    Furthermore, the effect of plasticizers on PVAc-d3 dynamics has been investigated. The addition of plasticizers, such as dipropyleneglycol dibenzoate, increases the free volume within the polymer matrix, facilitating longer-range segmental motions at lower temperatures. This results in an earlier collapse of the ²H NMR powder pattern, indicating a depression of the glass transition temperature acs.orgacs.orgacs.orgmst.edu.

    Influence of Deuterium Labeling on Glass Transition Behavior of Polymers

    Deuterium labeling plays a critical role in enabling the study of the glass transition behavior of PVAc through ²H NMR. While the presence of deuterium atoms instead of hydrogen atoms does not fundamentally alter the intrinsic glass transition temperature of the polymer itself, the ²H nucleus serves as an excellent NMR probe due to its quadrupolar interaction, which is highly sensitive to molecular motion acs.orgmst.eduacs.orgibm.comacs.org.

    The observation of the spectral collapse from a powder pattern to a narrow resonance provides a direct, dynamic measure of the segmental mobility associated with the glass transition. The Tg(NMR) determined through this method offers a different perspective on the transition compared to thermal methods like DSC. The difference between Tg(NMR) and Tg(DSC) highlights the timescale dependence of polymer dynamics, with NMR being sensitive to faster motions that occur at higher temperatures mst.eduacs.orgibm.comacs.org. For PVAc-d3, Tg(DSC) is typically around 32 °C, while Tg(NMR) is observed in the range of 65-73 °C, indicating that motions occurring on the NMR timescale are activated at higher temperatures mst.eduacs.orgibm.com.

    The influence of plasticizers on the glass transition is also well-characterized using this technique, demonstrating a clear correlation between plasticizer concentration and the observed Tg(NMR) acs.orgacs.orgmst.edu.

    Data Tables

    Table 1: Comparison of Glass Transition Temperatures for Bulk Poly(vinyl acetate)-d3

    Measurement MethodGlass Transition Temperature (Tg)Reference
    DSC~32 °C mst.eduacs.orgibm.com
    ²H NMR65-73 °C mst.eduacs.orgibm.com

    Table 2: Effect of Dipropyleneglycol Dibenzoate (DPGDB) Plasticizer on Tg(NMR) of PVAc-d3

    Plasticizer Content (%)Approximate Tg(NMR) Decrease (°C)Reference
    5~6 acs.orgacs.orgmst.edu
    10~12 acs.orgacs.orgmst.edu
    15~18 acs.orgacs.orgmst.edu
    20~24 acs.orgacs.orgmst.edu

    Environmental Research Methodologies Employing Deuterium Labeled Acetate Analogs

    Development of Analytical Methods for Environmental Contaminants Using Deuterated Standards

    The development of robust and reliable analytical methods for environmental contaminants hinges on the ability to accurately measure analytes present at trace concentrations, often within complex sample matrices. Deuterated standards, including deuterium-labeled acetate (B1210297) analogs, are instrumental in achieving this precision clearsynth.comnih.gov. By incorporating stable isotopes of hydrogen (deuterium) into the acetate molecule, such as in Methyl-d3 acetate, researchers create compounds that are chemically identical to their non-labeled counterparts but possess a distinct mass signature. This allows them to be readily distinguished by mass spectrometry clearsynth.comckisotopes.com.

    Table 1: Illustrative Method Performance Metrics for Deuterated Standards in Environmental Analysis

    Sample MatrixAnalyte ClassDeuterated Standard Example (General)Typical Recovery RangeKey Benefit DemonstratedReference
    Wastewater, Surface Water, Drinking WaterPharmaceuticals, Endocrine DisruptorsVarious Deuterated Analogs72-116%Robustness against matrix effects, accurate quantification acs.org
    Receiving Waters, Surface SoilsSteroid Hormonesd3-17β-trenbolone80-120%Improved quantification in complex matrices nih.gov
    Human Serum/UrineVarious (Biological Fluids)Hydroxychloroquine methyl acetate-d398.8-101.0%High accuracy and precision, compensation for matrix effects researchgate.net

    The validation of analytical methods often involves assessing parameters such as recovery rates, limits of detection (LOD), and limits of quantification (LOQ). The consistent performance of deuterated standards across various sample matrices, as exemplified by the recovery ranges shown in Table 1, underscores their importance in method development and validation for environmental contaminants acs.orgnih.govresearchgate.net.

    Isotope Dilution Mass Spectrometry in Complex Environmental Matrix Analysis

    Isotope Dilution Mass Spectrometry (IDMS) represents a powerful quantitative technique that heavily relies on the use of stable isotope-labeled compounds, such as deuterium-labeled acetate analogs, to achieve high accuracy, especially when analyzing samples with complex matrices acs.orgepa.govthermofisher.comresearchgate.net. In IDMS, a known amount of a stable isotope-labeled analog (e.g., this compound) is added to the sample before extraction. This labeled compound is chemically indistinguishable from the target analyte but possesses a unique isotopic signature that allows it to be detected and quantified separately by mass spectrometry ckisotopes.comacs.orgepa.goveurofins.com.

    The core principle of IDMS is to establish a ratio between the labeled internal standard and the native analyte. This ratio is used to calculate the concentration of the analyte in the sample. This approach is particularly effective in overcoming the challenges posed by complex environmental matrices, which can contain numerous co-extracted compounds that interfere with the analysis, leading to signal suppression or enhancement dphen1.comacs.orgepa.govthermofisher.com. By using the labeled analog, IDMS inherently corrects for these matrix effects, as well as for variations in sample preparation efficiency and instrument response acs.orgepa.govresearchgate.net.

    Research has shown the efficacy of IDMS in analyzing a wide array of environmental pollutants, including pharmaceuticals, endocrine disruptors, and per- and polyfluoroalkyl substances (PFAS) acs.orgepa.govthermofisher.comeurofins.com. For example, studies developing methods for pharmaceuticals in wastewater have utilized deuterium-labeled standards for Isotope Dilution Mass Spectrometric analysis to ensure accurate quantification thermofisher.com. Similarly, the analysis of steroid hormones in water samples has benefited from IDMS, demonstrating high accuracy and precision in complex matrices researchgate.net. The use of deuterated acetate analogs within an IDMS framework provides a highly sensitive and accurate means to trace and quantify specific compounds in diverse environmental samples, contributing significantly to environmental monitoring and research acs.orgisotope.com.

    Q & A

    Basic Research Questions

    Q. How is methyl-d3 acetate synthesized with high isotopic purity, and what steps ensure minimal isotopic exchange during synthesis?

    • This compound is typically synthesized via solvolysis of acetylated substrates using deuterated methanol (e.g., methanol-d4) as the nucleophile. For example, the cleavage of acetate groups in nucleoside derivatives using methanol-d4 yields this compound (AcOCd₃) with 88–97% theoretical yield . To ensure isotopic integrity:

    • Use anhydrous conditions to prevent hydrolysis, which can lead to deuterium loss.
    • Monitor reaction progress via nuclear magnetic resonance (NMR), tracking the acetyl singlet at 2.04 ppm to confirm deuterium retention .
    • Purify the product using distillation or chromatography to remove byproducts like acetic acid-d₁ (AcOD), which forms due to partial hydrolysis .

    Q. What analytical techniques validate the isotopic purity and structural integrity of this compound?

    • Nuclear Magnetic Resonance (NMR): The acetyl proton signal in non-deuterated methyl acetate (~2.05 ppm) is absent in this compound, confirming deuterium substitution. Residual non-deuterated species can be quantified via integration .
    • Mass Spectrometry (MS): High-resolution MS detects the molecular ion peak at m/z 77 (for CD₃COOCH₃), with isotopic patterns distinguishing deuterated vs. non-deuterated species.
    • Isotopic Enrichment Analysis: Isotope-ratio mass spectrometry (IRMS) quantifies atom% deuterium, which should align with vendor specifications (e.g., 99 atom% D) .

    Q. How should this compound be stored to maintain isotopic stability during experiments?

    • Store in airtight, chemically inert containers (e.g., glass ampules) under inert gas (argon/nitrogen) to prevent moisture ingress.
    • Keep at –20°C to slow kinetic isotopic exchange reactions.
    • Avoid prolonged exposure to light or acidic/basic conditions, which may catalyze deuterium loss .

    Advanced Research Questions

    Q. What mechanistic insights can be gained from studying isotopic effects in this compound-mediated reactions?

    • Deuterium substitution alters reaction kinetics due to the kinetic isotope effect (KIE). For example:

    • In ester hydrolysis, the C–D bond’s higher stability compared to C–H slows reaction rates, providing insights into rate-determining steps.
    • Competitive solvolysis pathways (e.g., methanol vs. water) can be quantified by tracking deuterated vs. non-deuterated byproducts via NMR or LC-MS .
      • Experimental Design Tip: Use dual-labeled substrates (e.g., CD₃ and ¹³C) to disentangle electronic vs. steric isotopic effects .

    Q. How can researchers reconcile discrepancies between theoretical and observed yields of this compound in solvolysis reactions?

    • Key Factors:

    • Byproduct Formation: Hydrolysis of this compound to AcOD (observed at ~7% yield in some conditions) reduces the effective yield. Minimize water content in reagents and solvents .
    • Reaction Medium pH: Basic conditions (e.g., triethylamine) favor methoxide-driven nucleophilic attack over hydrolysis. Optimize catalyst concentration to suppress competing pathways .
      • Data Analysis: Use kinetic modeling to account for parallel reaction pathways and validate with time-resolved NMR or in situ IR spectroscopy.

    Q. What challenges arise when quantifying trace levels of this compound in biological matrices, and how can they be mitigated?

    • Challenges:

    • Matrix interference from endogenous compounds (e.g., lipids, proteins).
    • Isotopic dilution from non-deuterated solvents or reagents.
      • Solutions:
    • Sample Preparation: Solid-phase extraction (SPE) with deuterated internal standards (e.g., methyl-d₃ acetate-d₃) corrects for recovery losses .
    • Chromatography: Use reverse-phase HPLC with a C18 column and deuterium-enriched mobile phases to separate this compound from interferents.
    • Detection: High-sensitivity tandem MS (MRM mode) enhances selectivity, with quantification via standard addition curves .

    Q. How does deuteration impact the physicochemical properties of this compound compared to its non-deuterated counterpart?

    • Key Differences:

    • Boiling Point: Slight increase (~0.5–1°C) due to higher molecular mass.
    • Vapor Pressure: Reduced by ~5–10% due to stronger intermolecular forces (C–D vs. C–H).
    • Solubility: Similar polarity but altered partition coefficients in biphasic systems, requiring calibration for extraction efficiency .
      • Experimental Consideration: Use computational tools (e.g., COSMO-RS) to predict solvent interactions and optimize reaction conditions .

    Data Contradiction and Optimization

    Q. How should researchers address conflicting reports on the stability of this compound in aqueous solutions?

    • Root Cause: Variability in experimental conditions (e.g., pH, temperature, ionic strength).
    • Resolution:

    • Conduct stability studies under controlled conditions (e.g., buffered solutions at 25°C vs. 37°C).
    • Use isotopically labeled water (D₂O) to distinguish hydrolysis-driven deuterium loss from exchange processes .
    • Report detailed protocols for solvent composition and storage to enable cross-study comparisons .

    Q. What strategies optimize the use of this compound as a stable isotope tracer in metabolic studies?

    • Tracer Design: Co-administer with non-deuterated analogs to control for isotopic effects on enzyme binding.
    • Analytical Workflow:

    • Extract metabolites via liquid-liquid extraction (LLE) with deuterated solvents.
    • Use high-resolution mass spectrometry (HRMS) to resolve isotopologues and avoid spectral overlap .
      • Data Interpretation: Apply metabolic flux analysis (MFA) software to model tracer incorporation and correct for natural isotope abundance .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.